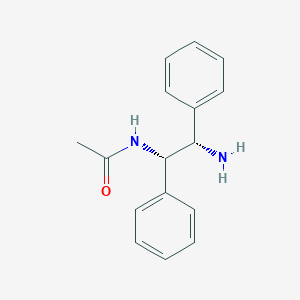

N-((1S,2S)-2-Amino-1,2-diphenylethyl)acetamide

Description

IUPAC Nomenclature and Systematic Naming Conventions

The systematic name for N-((1S,2S)-2-amino-1,2-diphenylethyl)acetamide follows IUPAC guidelines for stereospecific organic compounds. The parent structure is identified as an acetamide derivative substituted with a 1,2-diphenylethyl group bearing an amino group at the C2 position. The stereochemistry at both chiral centers (C1 and C2) is explicitly denoted as (1S,2S), indicating the spatial arrangement of substituents.

The full IUPAC name is N-[(1S,2S)-2-amino-1,2-diphenylethyl]acetamide . This nomenclature prioritizes the acetamide functional group as the principal chain, with the amino and phenyl substituents assigned locants based on their positions relative to the ethyl backbone. The stereodescriptors (1S,2S) are derived from the Cahn-Ingold-Prelog priority rules, which assign configurations based on atomic numbering and substituent priorities.

CAS Registry Number and Alternative Chemical Designations

The CAS Registry Number for this compound is not explicitly provided in the available literature or chemical databases referenced here[1–9]. However, structurally related compounds, such as its (1R,2R)-enantiomer (CAS 105227-10-9) and the hydroxylated analog (CAS 195625-00-4), highlight the importance of stereochemistry in distinguishing registry entries.

Alternative designations for this compound include:

These synonyms emphasize either the ethylamine backbone or the acetamide substituent, depending on the naming convention used.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₁₆H₁₈N₂O , derived from its structural components:

- 16 carbon atoms (12 from two phenyl rings, 2 from the ethyl chain, and 2 from the acetyl group)

- 18 hydrogen atoms

- 2 nitrogen atoms (1 from the amino group, 1 from the acetamide)

- 1 oxygen atom (from the acetamide carbonyl)

The molecular weight is calculated as 254.33 g/mol , consistent with the formula mass of its (1R,2R)-enantiomer. A comparative analysis of molecular parameters is provided below:

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₁₆H₁₈N₂O | |

| Exact Mass | 254.142 g/mol | |

| Monoisotopic Mass | 254.142 g/mol |

The compound’s structure features a rigid ethane-1,2-diamine core with two phenyl groups at C1 and C2, an acetamide moiety at the N-terminus, and a stereospecific amino group at C2. This configuration influences its physicochemical properties, including solubility and chiral recognition in synthesis.

Properties

Molecular Formula |

C16H18N2O |

|---|---|

Molecular Weight |

254.33 g/mol |

IUPAC Name |

N-[(1S,2S)-2-amino-1,2-diphenylethyl]acetamide |

InChI |

InChI=1S/C16H18N2O/c1-12(19)18-16(14-10-6-3-7-11-14)15(17)13-8-4-2-5-9-13/h2-11,15-16H,17H2,1H3,(H,18,19)/t15-,16-/m0/s1 |

InChI Key |

PQNDJAHEUONIIZ-HOTGVXAUSA-N |

Isomeric SMILES |

CC(=O)N[C@@H](C1=CC=CC=C1)[C@H](C2=CC=CC=C2)N |

Canonical SMILES |

CC(=O)NC(C1=CC=CC=C1)C(C2=CC=CC=C2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1S,2S)-2-Amino-1,2-diphenylethyl)acetamide typically involves the reaction of (1S,2S)-2-amino-1,2-diphenylethanol with acetic anhydride under mild conditions. The reaction proceeds through nucleophilic substitution, where the hydroxyl group is replaced by an acetamide group. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the acetic acid formed during the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-((1S,2S)-2-Amino-1,2-diphenylethyl)acetamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The compound can be reduced to form secondary amines.

Substitution: The acetamide group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophiles such as amines, alcohols, and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include nitroso derivatives, secondary amines, and various substituted amides, depending on the reagents and conditions used .

Scientific Research Applications

N-((1S,2S)-2-Amino-1,2-diphenylethyl)acetamide has a wide range of applications in scientific research:

Chemistry: Used as a chiral building block for the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.

Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-((1S,2S)-2-Amino-1,2-diphenylethyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Functional Group Variations

The target compound’s acetamide group distinguishes it from sulfonamide, sulfamide, and chloroacetamide analogs. Key comparisons include:

Sulfonamide Derivatives

- Used in biomedical applications due to fluorine’s metabolic stability .

- N-[(1S,2S)-2-Amino-1,2-diphenylethyl]piperidine-1-sulfonamide (CAS 515172-79-9): Molecular Formula: C19H25N3O2S Molecular Weight: 359.49 g/mol Features: Piperidine-sulfonamide group increases steric bulk and basicity, likely influencing receptor binding in drug design .

Key Differences : Sulfonamides exhibit higher acidity (pKa ~10) compared to acetamides (pKa ~16–18), affecting hydrogen-bonding capacity and solubility.

Sulfamide Derivatives

- N'-[(1S,2S)-2-Amino-1,2-diphenylethyl]-N,N-dimethyl-sulfamide (CAS 515172-77-7): Molecular Formula: C16H21N3O2S Molecular Weight: 327.42 g/mol Features: Sulfamide group (-NHSO2N-) provides dual hydrogen-bonding sites, useful in catalysis or enzyme inhibition .

Chloroacetamide Derivatives

- 2-Chloro-N-[(1S)-1-phenylethyl]acetamide (CAS 36293-01-3): Molecular Formula: C10H12ClNO Molecular Weight: 197.66 g/mol Features: Chlorine substituent enhances electrophilicity, making it reactive in nucleophilic substitutions. Used as a pesticide intermediate .

Stereochemical and Structural Comparisons

- Stereochemistry : The (1S,2S) configuration in the target compound is critical for enantioselective applications. For example, in , a related (1S,2S)-configured anthracene-sulfonamide derivative demonstrated high enantioselectivity in [4+2] cycloadditions. Stereoisomers with differing configurations (e.g., 1S in ) show reduced or altered biological activity .

- Substituent Effects: Aromaticity: Anthracene-sulfonamide analogs () exhibit extended conjugation, increasing UV absorption and rigidity. Electron-Withdrawing Groups: Trifluoromethyl () and cyano groups () lower electron density at the amide nitrogen, altering reactivity in catalytic cycles.

Biological Activity

N-((1S,2S)-2-Amino-1,2-diphenylethyl)acetamide, also known as FPL 13950, is a chiral compound with significant biological activity. Its unique structural features, including an acetamide functional group attached to a diphenylethylamine backbone, contribute to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its interactions with various biological targets and its implications for medicinal chemistry.

Structural Characteristics

This compound is characterized by:

- Chirality : The (1S,2S) configuration enhances its binding specificity.

- Hydrophobic Nature : The presence of two phenyl groups influences its interaction with biological membranes and targets.

Comparison with Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (1R,2R)-2-amino-1,2-diphenylethanol | Similar diphenylethyl structure | Lacks acetamide group |

| N-(4-methylphenyl)-N-(phenyl)acetamide | Contains phenyl groups | Different substitution pattern |

| N-(3-bromophenyl)-N-(phenyl)acetamide | Bromine substitution on phenyl | Different reactivity profile |

The distinctiveness of this compound lies in its chiral configuration combined with the acetamide functionality, enhancing its potential for specific interactions with biological targets compared to similar compounds.

The biological activity of this compound has been explored through various studies that highlight its interactions with enzymes and receptors. Key mechanisms include:

- Hydrogen Bonding : The compound can form hydrogen bonds with amino acids in target proteins, influencing their activity.

- Hydrophobic Interactions : Its hydrophobic nature allows it to interact effectively with lipid membranes and hydrophobic pockets in proteins.

These interactions may lead to inhibition or modulation of enzyme activity, making it a candidate for therapeutic applications.

Anticancer Activity

Preliminary studies suggest that this compound exhibits anticancer properties. In vivo experiments have shown a reduction in tumor growth in various cancer models:

- Epidermoid-Nasopharyngeal Carcinoma : Significant reduction in tumor volume was observed when treated with this compound.

- Colon Cancer Models : The compound displayed efficacy in reducing tumor growth in xenograft models.

These findings indicate its potential as an adjunctive treatment in cancer therapies.

Neuroprotective Effects

Research has also indicated that this compound possesses neuroprotective properties. Studies demonstrated:

- Protection Against Ischemia : In rodent models of hypoxia and ischemia, treatment with this compound extended survival times and preserved neuronal integrity.

- Anticonvulsant Activity : It showed efficacy in reducing seizure frequency and severity in animal models.

These properties suggest its potential use in treating neurodegenerative disorders.

Antibacterial Activity

This compound has also been evaluated for antibacterial properties. In vitro studies have shown effectiveness against various bacterial strains:

- Minimum Inhibitory Concentration (MIC) : The compound demonstrated MIC values comparable to standard antibiotics against pathogens like E. faecalis and K. pneumoniae.

This underscores its potential as a novel antibacterial agent.

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

-

Anticancer Efficacy : A study reported significant tumor regression in mice treated with the compound alongside radiation therapy.

- Mechanism : Increased endoplasmic reticulum stress leading to apoptosis during treatment was observed.

-

Neuroprotective Studies : Research indicated that FPL 13950 could protect CA1 pyramidal neurons from ischemic damage.

- Findings : Significant preservation of neuronal function was noted in treated rodents post-hypoxia.

- Antibacterial Evaluations : Comparative studies showed that the compound exhibited comparable inhibition zones to established antibiotics against tested organisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.